molecular formula C18H16ClN3 B3007434 N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine CAS No. 303149-64-6

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine

Cat. No.: B3007434
CAS No.: 303149-64-6
M. Wt: 309.8
InChI Key: FVVJRPOKJOVCKE-UHFFFAOYSA-N
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Description

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features an allyl group, a 4-chlorobenzyl group, and an amine group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Allylation: The allyl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazoline core or the chlorobenzyl group, potentially leading to the formation of reduced derivatives.

    Substitution: N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Reduced quinazoline derivatives and dechlorinated products.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of quinazoline derivatives and their interactions with various biological targets.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of quinazoline-based compounds.

    Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The presence of the allyl and chlorobenzyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(4-chlorobenzyl)-4-pyrimidinamine
  • N-allyl-2-(4-chlorobenzyl)-4-thiazolinamine
  • N-allyl-2-(4-chlorobenzyl)-4-benzoxazinamine

Uniqueness

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine is unique due to its specific combination of functional groups and the quinazoline core. This combination may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the allyl group may enhance its reactivity, while the chlorobenzyl group may influence its binding affinity and specificity for biological targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-prop-2-enylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c1-2-11-20-18-15-5-3-4-6-16(15)21-17(22-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJRPOKJOVCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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